molecular formula C25H15NO5 B11572443 (4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11572443
M. Wt: 409.4 g/mol
InChI Key: RWOAORARPOUTQR-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a chromene ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate chromene derivative. This intermediate is then reacted with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromene and oxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interfere with cell signaling pathways, resulting in anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of benzodioxole, chromene, and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H15NO5

Molecular Weight

409.4 g/mol

IUPAC Name

(4Z)-4-[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C25H15NO5/c27-25-23(26-24(31-25)15-6-2-1-3-7-15)18-13-21(30-19-9-5-4-8-17(18)19)16-10-11-20-22(12-16)29-14-28-20/h1-13H,14H2/b23-18-

InChI Key

RWOAORARPOUTQR-NKFKGCMQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C/C(=C/4\C(=O)OC(=N4)C5=CC=CC=C5)/C6=CC=CC=C6O3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C4C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.